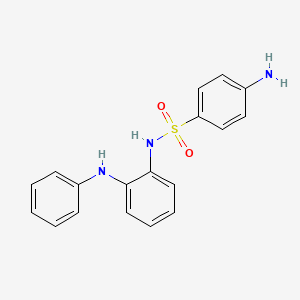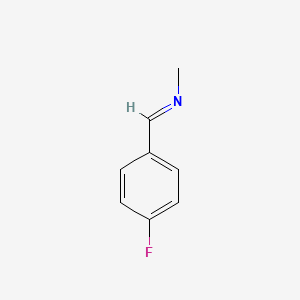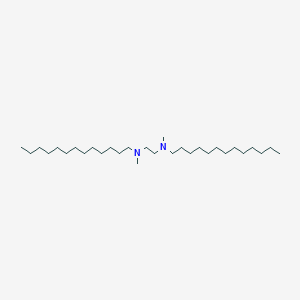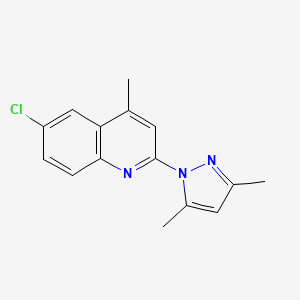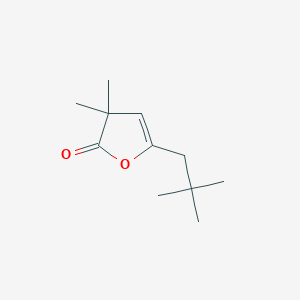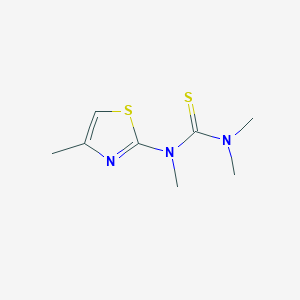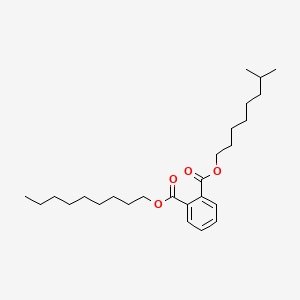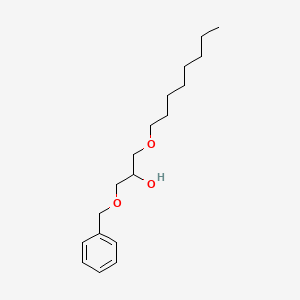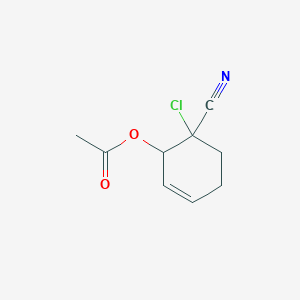
4-(4-Nitrobutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrobutyl)phenol is an organic compound characterized by a phenol group substituted with a nitrobutyl chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:
Reduction: The phenol group can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Reduction: 4-Aminobutylphenol
Oxidation: Quinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
4-(4-Nitrobutyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the butyl chain.
4-Aminophenol: Reduced form of 4-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: Contains two nitro groups, used as a pesticide and in biochemical research.
Uniqueness: 4-(4-Nitrobutyl)phenol is unique due to the presence of both a nitro group and a butyl chain, which confer distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Properties
CAS No. |
108185-82-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(4-nitrobutyl)phenol |
InChI |
InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2 |
InChI Key |
KJIGYHIPZIWEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



